
2-Amino-3-(tert-butyl)benzenethiol
Description
2-Amino-3-(tert-butyl)benzenethiol is a substituted benzenethiol derivative characterized by a benzene ring functionalized with an amino group (-NH₂) at the 2-position, a tert-butyl group (-C(CH₃)₃) at the 3-position, and a thiol (-SH) group at the 1-position.
Properties
Molecular Formula |
C10H15NS |
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Molecular Weight |
181.30 g/mol |
IUPAC Name |
2-amino-3-tert-butylbenzenethiol |
InChI |
InChI=1S/C10H15NS/c1-10(2,3)7-5-4-6-8(12)9(7)11/h4-6,12H,11H2,1-3H3 |
InChI Key |
ABHURCURWRXQTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(tert-butyl)benzenethiol typically involves the introduction of the tert-butyl group and the thiol group onto a benzene ring. One common method involves the reaction of 2-nitro-3-(tert-butyl)benzenethiol with a reducing agent to convert the nitro group to an amino group. The reaction conditions often include the use of hydrogen gas and a palladium catalyst under high pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Oxidation Reactions
The thiol group undergoes oxidation to form disulfides or sulfonic acids under controlled conditions .
Electrophilic Aromatic Substitution
The amino group activates the benzene ring toward electrophilic substitution, while the tert-butyl group imposes steric and electronic effects .
Key Reactions
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Nitration :
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Halogenation :
Nucleophilic Reactions
The amino group participates in condensation and protection-deprotection sequences:
Schiff Base Formation
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Reacts with aldehydes/ketones to form imines under mild acidic or neutral conditions.
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Example: Condensation with benzaldehyde yields N-benzylidene-2-amino-3-(tert-butyl)benzenethiol (confirmed via FT-IR and NMR).
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Boc Protection
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The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with DMAP catalysis .
Reduction and Functional Group Interconversion
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Thiol Reduction :
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Catalytic hydrogenation (H₂/Pd-C) converts –SH to –SH₂ (thiol to thiolane), though limited by steric bulk.
-
-
Amino Group Reduction :
-
Lithium aluminum hydride (LiAlH₄) reduces –NH₂ to –NH₃⁺ under anhydrous conditions, but practical applications are rare.
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Metal Coordination Chemistry
The thiol group acts as a ligand for transition metals:
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Forms complexes with Cu(II), Fe(III), and Zn(II) in ethanol/water mixtures .
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Example : Cu(II) complex exhibits a tetrahedral geometry (confirmed by XRD), with potential catalytic applications .
Steric and Electronic Effects
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Steric Hindrance : The tert-butyl group reduces reactivity at ortho positions (e.g., yields <20% in Friedel-Crafts alkylation) .
-
Electronic Effects :
Comparative Reactivity Table
Scientific Research Applications
2-Amino-3-(tert-butyl)benzenethiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including its ability to modulate enzyme activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(tert-butyl)benzenethiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The tert-butyl substituent in 2-amino-3-(tert-butyl)benzenethiol distinguishes it from related compounds. For example:
- VCP333 (tert-butyl 2-amino-3-(4-chlorobenzoyl)-7,8-dihydro-4H-thieno[2,3-d]azepine-6(5H)-carboxylate): Features a thienoazepine core with a 4-chlorobenzoyl group and a tert-butyl ester.
- VCP102: A partial adenosine A₁ receptor agonist with a simpler thiophene backbone lacking the tert-butyl group .
The benzene ring in this compound contrasts with the thiophene or thienoazepine scaffolds of VCP compounds, which may influence steric hindrance and receptor binding kinetics.
Pharmacological Activity
- Target Compound: Hypothesized to act as an adenosine A₁ receptor modulator based on structural similarity to 2A3BTs. The tert-butyl group may enhance lipophilicity and metabolic stability.
- VCP333: A full allosteric agonist of adenosine A₁ receptors, showing cardioprotective effects in ischemia-reperfusion injury models.
- VCP102 : A partial agonist with demonstrated cardioprotection in murine hearts but lower efficacy compared to VCP333 .
Efficacy in Cardioprotection
Mechanistic Insights
The tert-butyl group in VCP333 and this compound likely enhances receptor binding affinity by occupying hydrophobic pockets in the adenosine A₁ receptor.
Research Implications
Comparative analyses suggest that optimizing both the core scaffold and substituent chemistry could yield compounds with enhanced therapeutic profiles.
Biological Activity
2-Amino-3-(tert-butyl)benzenethiol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and antivirulence applications. This article reviews the current understanding of its biological effects, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features an amino group and a tert-butyl substituent on a benzenethiol backbone. This configuration is essential for its biological activity, influencing both solubility and interaction with biological targets.
Biological Activity Overview
Research has demonstrated that this compound exhibits notable biological activities, particularly against bacterial pathogens. Its primary mechanisms include:
- Antibacterial Activity : The compound has shown effectiveness against various strains of bacteria, including Escherichia coli and Mycobacterium tuberculosis.
- Antivirulence Properties : It has been identified as an inhibitor of biofilm formation, which is crucial in the pathogenicity of bacteria.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Various studies have explored modifications to the core structure to enhance efficacy:
Case Studies
- Inhibition of Biofilm Formation : A study focused on the compound's ability to inhibit biofilm formation in uropathogenic E. coli strains. The results indicated that structural modifications led to compounds with low micromolar inhibitory concentrations without affecting bacterial growth, highlighting their potential as antivirulence agents .
- Bactericidal Activity Against M. tuberculosis : Research indicated that derivatives of this compound exhibited bactericidal properties against both replicating and non-replicating forms of M. tuberculosis. The most effective compounds achieved complete sterilization under specific conditions .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Pili Formation : The compound has been shown to prevent the formation of pili in bacteria, which are essential for adhesion and biofilm development .
- Disruption of Bacterial Cell Wall Synthesis : Some studies suggest that derivatives may interfere with cell wall synthesis pathways, although further research is necessary to elucidate these mechanisms fully .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-amino-3-(tert-butyl)benzenethiol, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves introducing the tert-butyl group via Friedel-Crafts alkylation or nucleophilic substitution on a pre-functionalized benzene ring. The amino group can be introduced via nitration followed by reduction, while the thiol group may be added through a thiol-ene reaction or displacement of a leaving group (e.g., halogen) using thiourea. Intermediates should be characterized via H/C NMR to confirm regioselectivity, FTIR for functional groups (e.g., -SH stretch at ~2550 cm), and mass spectrometry for molecular weight validation .
Q. How should researchers handle this compound safely in laboratory settings?
- Methodological Answer : Due to the thiol group’s volatility and potential toxicity, use fume hoods and personal protective equipment (gloves, goggles). Storage should be in airtight, amber containers under inert gas (N or Ar) at ≤4°C to prevent oxidation. Acute toxicity studies on benzenethiol derivatives indicate a rat oral LD of ~42.6 mg/kg, necessitating strict dose control. Spill management requires neutralization with oxidizing agents (e.g., NaOCl) and absorption with inert materials .
Advanced Research Questions
Q. How does the tert-butyl substituent influence the reaction kinetics of this compound in radical-mediated hydrogen abstraction?
- Methodological Answer : The tert-butyl group’s steric bulk and electron-donating effects alter reaction pathways. Comparative kinetic studies (e.g., using tert-butyl radicals) show substituent-dependent rate constants (). For benzenethiols, polar effects dominate: electron-withdrawing groups (e.g., -NH) reduce hydrogen abstraction rates, while bulky tert-butyl groups may hinder radical access. Use time-resolved ESR or laser flash photolysis to quantify rate constants and validate via Hammett plots .
Q. What computational approaches are suitable for studying the adsorption behavior of this compound on metal surfaces?
- Methodological Answer : Density Functional Theory (DFT) simulations, as applied to benzenethiol adsorption on Au(111), reveal physisorption energies (~0.07 eV) and dissociative pathways. For the tert-butyl derivative, model the molecule-surface interaction using van der Waals-corrected functionals (e.g., DFT-D3). Analyze charge transfer via Bader analysis and compare adsorption geometries with STM or XPS data. Note that bulky substituents may reduce packing density on surfaces .
Q. How can conflicting toxicity data (e.g., LC variability) for benzenethiol derivatives be resolved in experimental design?
- Methodological Answer : Discrepancies in LC values (e.g., 1-hr vs. 4-hr exposures) arise from differences in exposure protocols or species sensitivity. Standardize OECD Guideline 403 tests using controlled atmospheres and validated analytical methods (e.g., GC-MS for vapor concentration). Include positive controls (e.g., benzene) and statistical dose-response modeling to account for steep curves observed in acute toxicity studies .
Q. What role does S-methylation play in the metabolic fate of this compound?
- Methodological Answer : In vivo studies on benzenethiols suggest S-methylation via thiol S-methyltransferase, forming methylphenylsulphide, which oxidizes to sulphoxide/sulphone metabolites. For the tert-butyl derivative, use isotopic labeling (e.g., C) in rodent models to track urinary metabolites. Employ LC-MS/MS for metabolite identification and compare with in vitro liver microsome assays to confirm enzymatic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.